

# An In-depth Technical Guide to the Chemical Structure and Properties of Bumetrizole

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## Compound of Interest

Compound Name: Bumetrizole

Cat. No.: B141658

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## Introduction

**Bumetrizole** (CAS No: 3896-11-5) is a benzotriazole-type ultraviolet (UV) light absorber, primarily utilized as a stabilizer in various polymers and organic materials to prevent photodegradation.<sup>[1]</sup> Its efficacy lies in its ability to absorb harmful UV radiation and dissipate the energy as heat, thereby protecting the material's integrity.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of **Bumetrizole**.

## Chemical Structure and Identification

**Bumetrizole** is chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol.<sup>[2][3]</sup> Its structure features a phenolic ring substituted with a tert-butyl group and a methyl group, and a 5-chloro-benzotriazole moiety attached at the ortho position to the hydroxyl group.

Table 1: Chemical Identifiers for **Bumetrizole**

Identifier	Value
IUPAC Name	2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol[2][3]
CAS Number	3896-11-5[2]
Molecular Formula	C <sub>17</sub> H <sub>18</sub> ClN <sub>3</sub> O[2]
Molecular Weight	315.8 g/mol [2]
SMILES	<chem>CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C</chem> [2]
InChI Key	OCWYEMOEEOGEQAN-UHFFFAOYSA-N[2]
Synonyms	Tinuvin 326, UV-326, 2-(5-Chloro-2-benzotriazolyl)-6-tert-butyl-p-cresol[4]

## Physicochemical Properties

**Bumetrizole** is a pale yellow, odorless solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of **Bumetrizole**

Property	Value
Melting Point	144-147 °C[1]
Boiling Point	460.4 °C at 760 mmHg[4]
Density	1.26 g/cm <sup>3</sup> [4]
Vapor Pressure	4.24E-09 mmHg at 25°C[4]
pKa	9.31 ± 0.48 (Predicted)[4]
Water Solubility	4 µg/L at 20°C[4]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[4]

## Spectroscopic Properties

The structural features of **Bumetrizole** give rise to a characteristic spectroscopic profile, which is essential for its identification and quantification.

### UV-Visible Spectroscopy

**Bumetrizole** exhibits strong absorbance in the UV region, which is fundamental to its function as a UV stabilizer. The UV absorption profile shows a maximum absorption ( $\lambda_{\text{max}}$ ) at approximately 340 nm.

### Infrared (IR) Spectroscopy

The IR spectrum of **Bumetrizole** displays characteristic absorption bands corresponding to its functional groups. Key peaks include those for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic rings, and C-N and N=N stretching of the benzotriazole ring.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for the structural elucidation of **Bumetrizole**. The  $^1\text{H}$  NMR spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the tert-butyl and methyl groups.

### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Bumetrizole**. The molecular ion peak  $[\text{M}]^+$  would be observed at  $m/z$  315.8.

## Experimental Protocols

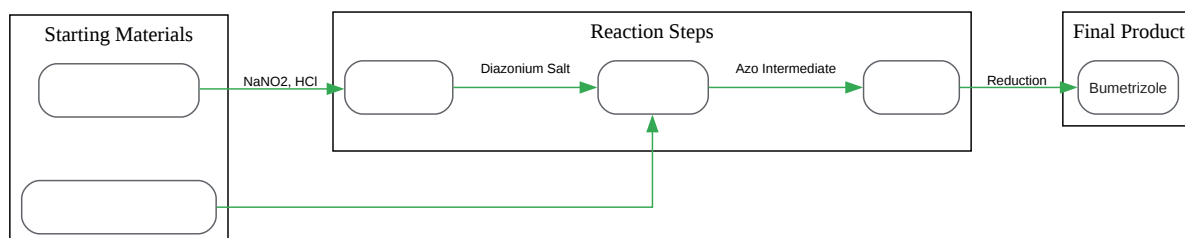
Detailed experimental methodologies are crucial for the accurate characterization of **Bumetrizole**.

### Synthesis of Bumetrizole

A common synthetic route for **Bumetrizole** involves a two-step process: diazotization followed by an azo coupling reaction.

## Protocol:

- **Diazotization:** 4-chloro-2-nitroaniline is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
- **Azo Coupling:** The freshly prepared diazonium salt solution is slowly added to a cooled solution of 2-tert-butyl-4-methylphenol in an alkaline medium. The reaction mixture is stirred until the coupling is complete, resulting in the formation of an azo intermediate.
- **Cyclization/Reduction:** The azo intermediate is then subjected to a cyclization reaction, often involving reduction, to form the final **Bumetrizole** product.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield pure **Bumetrizole**.

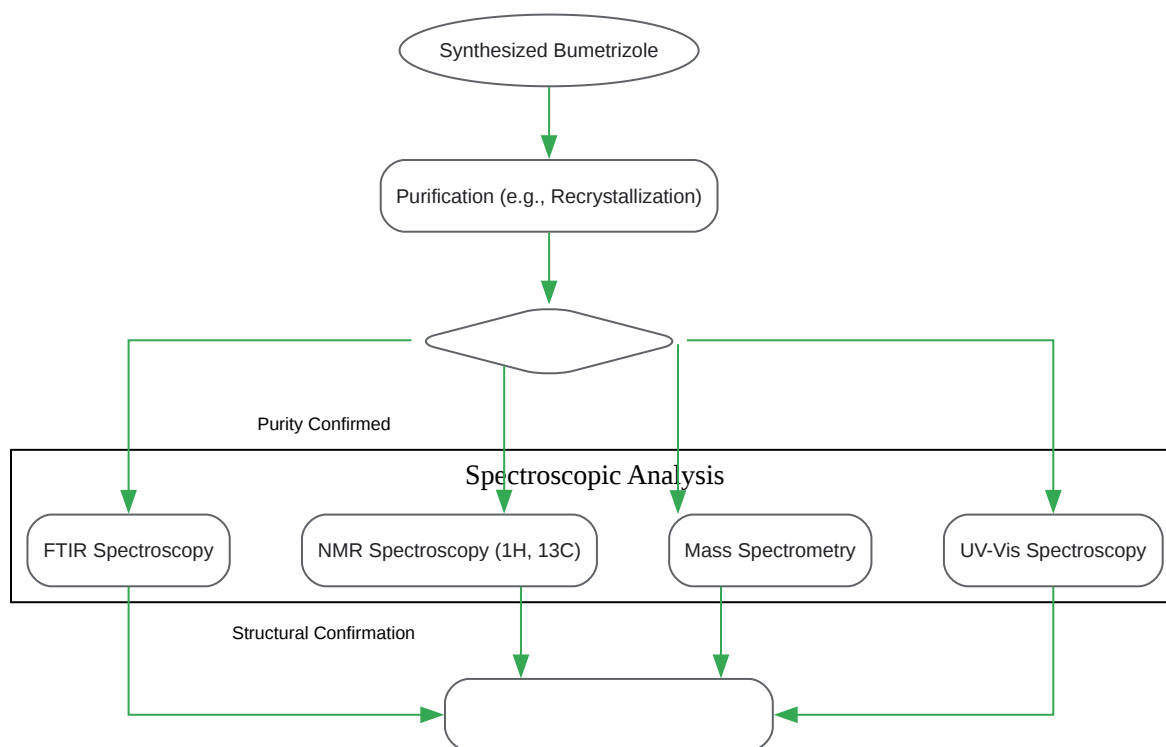


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Diagram 1: Synthesis workflow for **Bumetrizole**.

## Analytical Characterization Workflow

A general workflow for the analytical characterization of synthesized **Bumetrizole** is outlined below.



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Diagram 2: General analytical workflow for **Bumetrizole**.

## Fourier Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
  - Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
  - Weigh approximately 1-2 mg of the **Bumetrizole** sample and 100-200 mg of the dried KBr.
  - Grind the **Bumetrizole** and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

- Pellet Formation:
  - Transfer the powdered mixture into a pellet die.
  - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.<sup>[6]</sup>
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire the infrared spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Collect a background spectrum using a blank KBr pellet and subtract it from the sample spectrum.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:
  - Dissolve 5-25 mg of the **Bumetrizole** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.<sup>[2]</sup>
  - Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
- Data Acquisition:
  - Place the NMR tube in the spectrometer's probe.
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire the <sup>1</sup>H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Reference the spectrum to an internal standard (e.g., tetramethylsilane, TMS).

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted for the analysis of **Bumetrizole** in a biological matrix (plasma) and can be modified for other sample types.

- Sample Preparation (for Plasma):
  - To 50 µL of plasma sample, add an internal standard.
  - For the analysis of "free" **Bumetrizole**, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
  - For "total" **Bumetrizole** (free and conjugated), perform an acid hydrolysis step (e.g., with HCl at ~105°C) to deconjugate the metabolites, followed by neutralization and extraction.
- LC Separation:
  - Inject the extracted sample onto a suitable HPLC or UPLC column (e.g., a C18 reversed-phase column).
  - Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
- MS/MS Detection:
  - Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive or negative ion mode.
  - Optimize the MS parameters (e.g., collision energy, precursor and product ion m/z) for **Bumetrizole** using a pure standard.
  - Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

## Conclusion

**Bumetrizole** is a well-characterized UV stabilizer with a distinct chemical structure and a range of measurable physicochemical and spectroscopic properties. The experimental protocols provided in this guide offer a foundation for the synthesis and rigorous analytical characterization of this compound. A thorough understanding of these properties and analytical methods is essential for its effective application in materials science and for ensuring quality control in its production and use.

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